REACTION_CXSMILES
|
[H-].[Na+].C([O:6][CH2:7][CH:8]([F:10])[F:9])(=O)C.[C:11]([O:14][CH2:15][CH3:16])(=[O:13])[CH3:12].S(=O)(=O)(O)O>O1CCCC1>[F:9][CH:8]([F:10])[C:7](=[O:6])[CH2:12][C:11]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
46.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(F)F
|
Name
|
|
Quantity
|
88.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
ice water
|
Quantity
|
1.7 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by further stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise while the temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained at below 40° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted twice with 500 ml of methyl tert-butyl ether each time
|
Type
|
WASH
|
Details
|
the combined organic phases were washed twice with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 40° C.
|
Type
|
DISTILLATION
|
Details
|
150 mbar before distillation at 60 mbar (Vigreux column)
|
Type
|
CUSTOM
|
Details
|
The product was obtained at 85-87° C. as a colourless liquid (104 g, 62% of theory
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC(C(CC(=O)OCC)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |